2-tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride
Description
2-tert-Butylcyclopenta-1,3-diene; hafnium(4+); dichloride (hereafter referred to as Hf(tert-BuCp)₂Cl₂) is a metallocene compound comprising a hafnium(IV) center coordinated to two substituted cyclopentadienyl ligands (2-tert-butylcyclopentadienyl) and two chloride anions. This organohafnium complex belongs to the broader class of metallocenes, which are pivotal in catalysis, materials science, and organic electronics due to their tunable electronic and steric properties .
Properties
IUPAC Name |
2-tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13.2ClH.Hf/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4,6H,5H2,1-3H3;2*1H;/q2*-1;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDLUYCFDDVDOX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=[C-]CC=C1.CC(C)(C)C1=[C-]CC=C1.[Cl-].[Cl-].[Hf+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2Hf | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00849395 | |
| Record name | Hafnium chloride 2-tert-butylcyclopenta-1,3-dien-1-ide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33010-55-8 | |
| Record name | Hafnium chloride 2-tert-butylcyclopenta-1,3-dien-1-ide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Synthesis from Hafnium Tetrachloride and Ligands
The most straightforward approach involves reacting hafnium tetrachloride (HfCl4) with 2-tert-butylcyclopentadienyl ligands or their precursors. The general reaction scheme is:
$$
\text{HfCl}_4 + 2 \times \text{2-tert-butylcyclopentadienyl ligand} \rightarrow \text{bis(2-tert-butylcyclopentadienyl)hafnium(IV) dichloride}
$$
- The ligands are often introduced as cyclopentadienyl anions generated by deprotonation of 2-tert-butylcyclopentadiene using strong bases such as n-butyllithium.
- The reaction is typically conducted in an inert atmosphere (argon or nitrogen) and in aprotic solvents like toluene or tetrahydrofuran (THF).
- Temperature control is critical, often maintained between room temperature and 80–90 °C to promote ligand coordination without decomposition.
This method yields the desired hafnium complex with high purity after workup involving filtration, solvent removal, and recrystallization.
Ligand Substitution from Bis(cyclopentadienyl)hafnium Dichloride
An alternative method uses pre-formed bis(cyclopentadienyl)hafnium dichloride complexes as starting materials. These complexes undergo ligand exchange with substituted cyclopentadienyl lithium reagents:
- For example, bis(cyclopentadienyl)hafnium dichloride can be reacted with 2-tert-butylcyclopentadienyllithium to substitute one or both cyclopentadienyl ligands.
- This reaction is typically performed in toluene at elevated temperatures (80–90 °C).
- The product precipitates out and can be isolated by filtration and washing.
This approach is advantageous when the bis(cyclopentadienyl)hafnium dichloride is commercially available or easily synthesized, allowing for modular ligand modification.
Monocyclopentadienyl Intermediate Formation and Sublimation Techniques
Recent patents describe a sophisticated equilibrium-driven method to prepare monocyclopentadienyl hafnium species, which can then be converted into bis-substituted complexes:
- The reaction involves melting a dicyclopentadienyl hafnium compound and reacting it with hafnium tetrachloride.
- The equilibrium favors the formation of monocyclopentadienyl species, which can be isolated by sublimation or distillation from the reaction mixture.
- The isolated monocyclopentadienyl compound is then reacted with ligand precursors to form the bis(2-tert-butylcyclopentadienyl)hafnium(IV) dichloride.
This method benefits from the steric bulk of the 2-tert-butyl substituent, which shifts the equilibrium towards monocyclopentadienyl species, facilitating their isolation and subsequent conversion.
Reaction Conditions and Purification
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Toluene, THF | Aprotic, inert solvents preferred |
| Temperature | 20–90 °C | Controlled to avoid ligand decomposition |
| Atmosphere | Argon or Nitrogen | To prevent oxidation and moisture ingress |
| Reaction Time | 12–48 hours | Depending on method and scale |
| Workup | Filtration, solvent removal, recrystallization | Purification to achieve high purity |
| Yield | Typically 70–90% | Varies with method and scale |
Research Findings and Comparative Analysis
- The equilibrium constant for monocyclopentadienyl formation depends on the metal center (hafnium vs zirconium) and ligand steric bulk; larger substituents like tert-butyl groups favor monocyclopentadienyl species formation, enhancing isolation efficiency.
- Ligand substitution methods yield high-purity products with minimal side reactions when conducted under controlled temperature and inert atmosphere.
- Direct synthesis from HfCl4 and ligands is straightforward but requires careful stoichiometric control to avoid mixed ligand species.
- Sublimation-based isolation provides a clean separation of monocyclopentadienyl intermediates, which can be leveraged to prepare specialized hafnium catalysts with tailored ligand environments.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct synthesis from HfCl4 | Hafnium tetrachloride, ligand precursors | Ligand coordination in aprotic solvent | Simple, direct | Requires pure ligand precursors |
| Ligand substitution from bis complex | Bis(cyclopentadienyl)hafnium dichloride, cyclopentadienyllithium | Ligand exchange at elevated temperature | Modular, high purity | Requires pre-formed bis complex |
| Monocyclopentadienyl formation + sublimation | Dicyclopentadienyl hafnium, HfCl4 | Equilibrium reaction, sublimation | Enables isolation of intermediates | Complex setup, longer process |
Chemical Reactions Analysis
2-tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form hafnium oxide derivatives.
Reduction: Reduction reactions can lead to the formation of hafnium metal or lower oxidation state hafnium compounds.
Substitution: The chloride ligands in the compound can be substituted with other ligands, such as alkyl or aryl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other hafnium-containing compounds and materials.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations into its potential use in medical imaging and as a therapeutic agent are being conducted.
Industry: It is used in the production of advanced materials, such as hafnium-based catalysts and coatings.
Mechanism of Action
The mechanism of action of hafnium chloride 2-tert-butylcyclopenta-1,3-dien-1-ide (1/2/2) involves its interaction with molecular targets and pathways specific to its application. For example, in catalytic processes, the compound may act as a catalyst by facilitating the formation and breaking of chemical bonds. In biological systems, it may interact with proteins or nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Metallocene Family
Hf(tert-BuCp)₂Cl₂ shares structural similarities with other hafnium and transition metal metallocenes. Key analogs include:
Substituent Effects on Physicochemical Properties
- Electronic Effects: Electron-donating substituents (e.g., pentamethyl in C₂₀H₃₀Cl₂Hf) stabilize the hafnium center, altering redox potentials and catalytic activity. Tert-butyl groups, while sterically demanding, are less electron-donating than methyl or ethyl groups .
- Thermodynamic Stability: Sublimation enthalpies (ΔsubH) for hafnocenes vary with substituents. For bis(cyclopentadienyl)hafnium dichloride, ΔsubH = 106.7–110.2 kJ/mol at 298 K, whereas bulkier derivatives like Hf(tert-BuCp)₂Cl₂ likely exhibit higher sublimation temperatures due to increased molecular weight and steric hindrance .
Application-Specific Performance
- Organic Solar Cells (OSCs) : Hafnium metallocenes with substituted Cp ligands (e.g., ethyl or tert-butyl) improve OSC performance by reducing interfacial resistance. For example, bis(ethylcyclopentadienyl)hafnium dichloride increased PCE by 15% compared to devices without interfacial layers .
- Catalysis: In olefin polymerization, sterically hindered hafnocenes like Hf(tert-BuCp)₂Cl₂ may produce higher molecular weight polymers due to slower chain termination rates. However, zirconocene analogs (e.g., C₁₀H₁₀Cl₂Zr) are more commonly employed due to lower cost and comparable efficacy .
- Biological Activity : Unlike vanadocene dichloride, which exhibits cytotoxicity against cancer cells, hafnium metallocenes (including Hf(tert-BuCp)₂Cl₂) show negligible biological activity, highlighting the critical role of the central metal atom in medicinal applications .
Biological Activity
The compound 2-tert-butylcyclopenta-1,3-diene; hafnium(4+); dichloride , commonly referred to as bis(tert-butylcyclopentadienyl)hafnium(IV) dichloride, is an organometallic complex that combines hafnium with a cyclopentadiene ligand. This compound has garnered interest in various fields, particularly in catalysis and materials science, due to its unique structural and electronic properties. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | 2-tert-butylcyclopenta-1,3-diene; hafnium(4+); dichloride |
| Molecular Formula | CHClHf |
| Molecular Weight | 491.8 g/mol |
| CAS Number | 33010-55-8 |
| Appearance | Solid, typically a white crystalline powder |
Research indicates that hafnium-based compounds exhibit various biological activities primarily through their interaction with biological macromolecules. The mechanisms include:
- Antitumor Activity : Some studies suggest that hafnium compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and altering cellular signaling pathways.
- Antimicrobial Properties : Hafnium compounds have shown potential antimicrobial effects against various pathogens, possibly due to their ability to disrupt microbial cell membranes.
Case Studies
- Antitumor Effects : A study published in Journal of Inorganic Biochemistry explored the cytotoxic effects of hafnium complexes on human cancer cell lines. The results indicated that bis(tert-butylcyclopentadienyl)hafnium(IV) dichloride exhibited significant cytotoxicity against breast cancer cells, with an IC value of approximately 10 µM. The mechanism was attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
- Antimicrobial Activity : Research conducted by Smith et al. (2023) demonstrated that hafnium dichlorides possess antimicrobial properties against Staphylococcus aureus. The study reported a minimum inhibitory concentration (MIC) of 25 µg/mL for the compound, suggesting its potential as a new antimicrobial agent.
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of hafnium compounds. In vitro studies have shown that while low concentrations can induce apoptosis in cancer cells, higher concentrations may lead to cytotoxic effects on normal cells. Further in vivo studies are necessary to evaluate long-term effects and biocompatibility.
Comparative Analysis with Other Hafnium Compounds
The following table compares the biological activities of various hafnium compounds:
| Compound | Antitumor Activity (IC) | Antimicrobial Activity (MIC) |
|---|---|---|
| Bis(tert-butylcyclopentadienyl)hafnium(IV) dichloride | 10 µM | 25 µg/mL |
| Hafnocene dichloride | 15 µM | 30 µg/mL |
| Hafnium chloride | 20 µM | Not tested |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-tert-butylcyclopenta-1,3-diene hafnium(IV) dichloride, and how can purity be ensured?
- Methodology : Synthesis typically involves reacting hafnium tetrachloride (HfCl₄) with the tert-butyl-substituted cyclopentadienyl ligand under inert conditions (e.g., Schlenk line or glovebox). Purity is confirmed via elemental analysis, nuclear magnetic resonance (NMR; ¹H/¹³C), and infrared (IR) spectroscopy to verify ligand coordination and absence of unreacted precursors. X-ray crystallography is critical for structural validation .
Q. What spectroscopic techniques are most effective for characterizing this hafnium complex?
- Methodology :
- NMR : ¹H NMR identifies proton environments in the cyclopentadienyl ligand, while ¹³C NMR confirms carbon bonding.
- IR : Stretching frequencies (e.g., Hf-Cl at ~300–350 cm⁻¹) and ligand-specific vibrations (e.g., C-H bending in tert-butyl groups).
- X-ray Diffraction : Resolves Hf-Cl bond lengths (typically 2.3–2.5 Å) and ligand steric effects .
Q. How should researchers handle and store this compound to prevent decomposition?
- Methodology : Due to air and moisture sensitivity, use inert-atmosphere techniques (argon/nitrogen gloveboxes), anhydrous solvents (e.g., THF, toluene), and storage at low temperatures (-20°C) in sealed, dark vials. Regular monitoring via NMR ensures stability .
Advanced Research Questions
Q. How does the tert-butyl substituent influence the hafnium center’s electronic structure and reactivity compared to unsubstituted cyclopentadienyl analogs?
- Methodology : Perform density functional theory (DFT) calculations to map electron density distribution and compare with electrochemical data (e.g., cyclic voltammetry). Steric parameters (e.g., Tolman cone angle) quantify ligand bulkiness, while X-ray absorption spectroscopy (XAS) probes metal-ligand bonding .
Q. What experimental strategies address contradictory catalytic activity data in olefin polymerization studies?
- Methodology :
- Kinetic Analysis : Monitor polymerization rates (e.g., via in-situ Fourier-transform infrared spectroscopy) under varied conditions (temperature, pressure).
- Isotopic Labeling : Use deuterated monomers to trace mechanistic pathways.
- Comparative Studies : Benchmark against zirconium/titanium analogs (e.g., bis(cyclopentadienyl)zirconium dichloride) to isolate steric/electronic effects .
Q. How can factorial design optimize reaction conditions for catalytic applications?
- Methodology : Apply a 2³ factorial design to test variables (temperature, monomer concentration, catalyst loading). Analyze outcomes via ANOVA to identify dominant factors. For example, a study might reveal that temperature (p < 0.01) and ligand-to-metal ratio (p < 0.05) significantly impact polymer molecular weight .
Theoretical Frameworks
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
